molecular formula C13H23N3O4S B2500453 4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2310122-78-0

4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2500453
CAS RN: 2310122-78-0
M. Wt: 317.4
InChI Key: YAXAESVTAQESEI-UHFFFAOYSA-N
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Description

4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide, also known as EMD 1214063, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair, and its inhibition has been studied as a potential treatment for cancer and other diseases.

Mechanism of Action

PARP is an important enzyme involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately result in cell death. 4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 binds to the catalytic domain of PARP, preventing its enzymatic activity and leading to the accumulation of DNA damage.
Biochemical and Physiological Effects:
4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer. It has also been studied for its potential use in other diseases, such as stroke and heart disease.

Advantages and Limitations for Lab Experiments

4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 has shown promising results in preclinical models of cancer, but its efficacy in humans is still being evaluated. Its use in combination with other therapies may also lead to increased toxicity and side effects.

Future Directions

There are several areas of research that could be explored in relation to 4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063. These include the development of more potent PARP inhibitors, the identification of biomarkers that could predict response to PARP inhibition, and the exploration of its potential use in other diseases beyond cancer. Additionally, further studies are needed to evaluate the safety and efficacy of 4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 in humans.

Synthesis Methods

The synthesis of 4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 involves several steps, starting with the reaction of 2-methoxy-4-methylthiobutanal with ethyl acrylate to form a key intermediate. This intermediate is then reacted with piperazine and a series of other reagents to yield the final product.

Scientific Research Applications

4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 has been studied extensively in preclinical models of cancer, where its ability to inhibit PARP has been shown to enhance the effectiveness of chemotherapy and radiation therapy. Clinical trials have also been conducted to evaluate its safety and efficacy in cancer patients.

properties

IUPAC Name

4-ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S/c1-4-15-6-7-16(12(18)11(15)17)13(19)14-9-10(20-2)5-8-21-3/h10H,4-9H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXAESVTAQESEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide

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